molecular formula C8H8OS B057868 5,6-Dihydrobenzo[b]thiophen-7(4H)-one CAS No. 1468-84-4

5,6-Dihydrobenzo[b]thiophen-7(4H)-one

Cat. No.: B057868
CAS No.: 1468-84-4
M. Wt: 152.22 g/mol
InChI Key: JEJQJCKVMQVOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydrobenzo[b]thiophen-7(4H)-one: is an organic compound with the molecular formula C8H8OS. It is also known by other names such as 4-Keto-4,5,6,7-tetrahydrothianaphthene and 4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene This compound is a member of the benzo[b]thiophene family, which is characterized by a fused ring system containing both benzene and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydrobenzo[b]thiophen-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by cyclization to form the desired product . The reaction conditions often require the use of a catalyst such as aluminum chloride (AlCl3) and a solvent like dichloromethane (CH2Cl2) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydrobenzo[b]thiophen-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Medicinal Chemistry

5,6-Dihydrobenzo[b]thiophen-7(4H)-one has been studied extensively for its biological activities , particularly in the development of anticancer agents. Research indicates that derivatives of this compound exhibit significant cytotoxic properties against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers.

Case Studies on Anticancer Activity

  • Study 1 : A study evaluated the cytotoxic effects of synthesized derivatives against MCF-7 and A549 cells using the MTT assay, revealing promising results for several compounds .
  • Study 2 : Another investigation highlighted the compound's effectiveness against HCT-116 cells, suggesting its potential as a lead compound for further drug development .
Cell LineIC50 Value (µM)Reference
MCF-715
A54920
HCT-11625

Antimicrobial and Antiviral Properties

The compound has also demonstrated promising antimicrobial and antiviral activities . Research indicates that it exhibits moderate to good activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, and shows potential against viral pathogens like the Tobacco Mosaic Virus.

Antimicrobial Activity

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Antiviral Activity

In vitro studies revealed that the compound can inhibit viral replication at concentrations as low as 500 mg/L, demonstrating its potential as an antiviral agent.

Material Science

This compound has applications in material science , particularly in the development of chemical sensors and photovoltaic materials. Its unique structure allows it to be used as a building block for synthesizing innovative materials.

Chemical Sensor Development

The compound has been utilized to create a selective ratiometric fluorescent sensor for detecting iron ions (Fe²⁺ and Fe³⁺) in various pH conditions. This application showcases its potential in environmental monitoring and analytical chemistry.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical transformations, making it valuable for researchers focusing on organic synthesis.

Synthesis Pathways

Several synthetic routes have been developed to obtain this compound, including:

  • Electrophilic Aromatic Substitution : Reaction of benzoyl chloride with thiophene in the presence of Lewis acids.
  • Oxidation and Reduction Reactions : The compound can be oxidized to form sulfoxides or sulfones, or reduced to yield alcohol derivatives.

Comparison with Similar Compounds

  • 4-Keto-4,5,6,7-tetrahydrothianaphthene
  • 4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene
  • Benzo[b]thieno[2,3-d]thiophene derivatives

Comparison: 5,6-Dihydrobenzo[b]thiophen-7(4H)-one is unique due to the presence of a ketone group at the 7-position, which enhances its reactivity compared to other benzo[b]thiophene derivatives . This structural feature allows for a wider range of chemical modifications and applications. Additionally, its stability and ease of synthesis make it a valuable compound in both research and industrial settings .

Biological Activity

5,6-Dihydrobenzo[b]thiophen-7(4H)-one is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₇OS and a molecular weight of approximately 153.20 g/mol. Its unique bicyclic structure consists of a benzene ring fused to a thiophene ring, which contributes to its distinctive chemical reactivity and biological activity.

Cytotoxic Properties

Research indicates that this compound exhibits significant cytotoxic properties against various cancer cell lines. Preliminary studies have shown its effectiveness against:

  • Lung Cancer (A549)
  • Breast Cancer (MCF-7)
  • Colon Cancer (HCT-116)

In vitro assays utilizing the MTT colorimetric method have demonstrated that this compound can inhibit cell proliferation in these cancer types. For instance, certain derivatives of this compound have shown IC50 values below 25 μM against MCF-7 and A549 cells, indicating strong anticancer potential .

The exact mechanisms by which this compound exerts its cytotoxic effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets, such as enzymes or receptors involved in cancer progression. Detailed pharmacological profiling is necessary to elucidate these interactions fully .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Properties
3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-oneBromine substitution on the benzene ringEnhanced reactivity due to bromine atom
2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-oneChlorine substitution on the benzene ringPotentially different biological activity profile
Benzo[b]thiopheneLacks the additional carbonyl functionalityMore stable but less reactive than this compound

The distinct combination of sulfur and carbonyl functionalities in this compound provides it with unique chemical reactivity and biological activity profiles that warrant further investigation in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Cytotoxicity Assessment : In a study evaluating various thiophene derivatives, compounds were tested against three human cancer cell lines (A549, MCF-7, HCT-116). The results indicated significant cytotoxicity for several derivatives with IC50 values ranging from 8.13 μM to 12.36 μM against MCF-10A normal breast cells .
  • Antimicrobial Activity : Other research highlighted the antimicrobial properties of thiophene-linked compounds. While specific data on this compound was not detailed in these studies, related compounds demonstrated potent activity against Gram-positive bacteria and moderate effects against Gram-negative strains .
  • Structural Insights : Molecular docking studies have suggested high affinity interactions between certain derivatives of thiophene compounds and critical biological targets such as cyclin-dependent kinase 2 (CDK2), which may explain their anti-proliferative effects .

Properties

IUPAC Name

5,6-dihydro-4H-1-benzothiophen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJQJCKVMQVOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438816
Record name 5,6-Dihydro-1-benzothiophen-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1468-84-4
Record name 5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1468-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-1-benzothiophen-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1-benzothiophen-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product from Step D (1.8 g, 11.0 mmol) was dissolved in 2-methoxyethyl ether (2 mL) and added thionyl chloride (0.89 mL, 12.2 mmol) and pyridine (1 drop) and heated to 70° C. for 24 hours. The mixture was purified by column chromatography (silica gel, 0-15% ethyl acetate/hexanes as an eluent) to provide 5,6-dihydro-4H-benzothiophen-7-one (1.16 g, 72%): 1H NMR (500 MHz, CDCl3) δ 7.61 (d, J=4.9 Hz, 1H), 6.97 (d, J=4.9 Hz, 1H), 2.89-2.87 (m, 2H), 2.63-2.60 (m, 2H), 2.21-2.16 (m, 2H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Reactant of Route 2
Reactant of Route 2
5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Reactant of Route 3
Reactant of Route 3
5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Reactant of Route 4
5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Reactant of Route 5
Reactant of Route 5
5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Reactant of Route 6
Reactant of Route 6
5,6-Dihydrobenzo[b]thiophen-7(4H)-one
Customer
Q & A

Q1: What makes 5,6-Dihydrobenzo[b]thiophen-7(4H)-one a useful building block in organic synthesis?

A1: this compound is a valuable synthetic intermediate due to its versatility in constructing diverse sulfur-containing heterocycles. Studies highlight its utility in synthesizing substituted benzo[b]thiophenes [] and more complex condensed sulfur heterocyclic systems [, , , ]. This compound's reactivity stems from the presence of the ketone functionality and the adjacent methylene group, allowing for various chemical transformations.

Q2: Can you provide specific examples of how this compound has been used to create other heterocyclic compounds?

A2: Researchers have successfully employed this compound as a starting material for synthesizing several heterocyclic systems. For instance, it serves as a precursor in the formation of 4,5-dihydro-1H-thieno(g)indoles through reaction with acetylenic esters []. Additionally, it plays a key role in the synthesis of 4,5-dihydro-6H-4-methylcyclo-penta[b]-thiophen-6-one, a product achieved through its reaction with 3-chloropropionyl chloride under Friedel-Crafts conditions [].

Q3: Are there any readily available synthetic routes to produce this compound?

A3: Yes, efficient synthetic pathways for obtaining this compound have been established. One notable approach, described as "expedient" by researchers, is detailed in []. While the specifics of this method require further examination of the source material, this finding suggests that this compound can be readily synthesized, making it an even more appealing building block for organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.